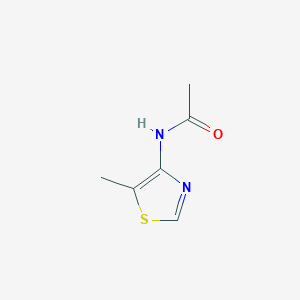

4-Acetamido-5-methylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

N-(5-methyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C6H8N2OS/c1-4-6(7-3-10-4)8-5(2)9/h3H,1-2H3,(H,8,9) |

InChI Key |

GZTLDABZABVBKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CS1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Acetamido 5 Methylthiazole and Its Derivatives

General Synthetic Approaches to Thiazole (B1198619) Ring Systems

The construction of the thiazole nucleus is a fundamental process in organic synthesis, with several established methods. The Hantzsch thiazole synthesis remains a cornerstone, though various other protocols, including one-pot multicomponent reactions, have been developed to improve efficiency and molecular diversity.

The Hantzsch thiazole synthesis, first established by Arthur Hantzsch, is a classic and widely employed method for the construction of the thiazole ring. thieme-connect.de The fundamental reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). researchgate.netbepls.com This versatile reaction can produce 1,3-thiazoles with a variety of substituents in good to excellent yields. researchgate.net The simplicity and reliability of the Hantzsch synthesis have made it a popular choice for accessing a wide range of thiazole derivatives. bepls.com

Numerous variations and modifications of the Hantzsch synthesis have been developed to expand its scope and improve its efficiency. These modifications often focus on milder reaction conditions, the use of catalysts, and the introduction of diverse functional groups. For instance, modified conditions have been reported that allow for the synthesis of valine- and threonine-derived thiazoles with minimal loss of optical purity. researchgate.net This involves a two- or three-step procedure that includes cyclocondensation under basic conditions, followed by dehydration of the hydroxythiazoline intermediate. researchgate.net

Furthermore, the development of one-pot Hantzsch-type syntheses has streamlined the process, making it more environmentally benign. An efficient and green method for the synthesis of new substituted Hantzsch thiazole derivatives has been developed using a one-pot multi-component procedure. This reaction utilizes 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes in the presence of a reusable silica-supported tungstosilisic acid catalyst under conventional heating or ultrasonic irradiation. nih.gov The use of acidic conditions in the Hantzsch synthesis has also been explored, which can lead to a change in the regioselectivity of the reaction, yielding mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

The table below summarizes some of the key variations of the Hantzsch thiazole synthesis.

| Variation | Key Features | Reactants |

| Classic Hantzsch Synthesis | Cyclocondensation reaction. researchgate.net | α-halocarbonyl compounds and thioamides/thioureas. researchgate.net |

| Holzapfel-Meyers-Nicolaou Modification | Preserves optical purity of amino acid-derived thiazoles. researchgate.net | Thioamides derived from amino acids. researchgate.net |

| Catalyst-Free Heterocyclization | Avoids the need for a catalyst. | α-chloroglycinates and thiobenzamides or thioureas. researchgate.net |

| One-Pot Multi-Component Synthesis | Efficient and environmentally friendly. nih.gov | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes. nih.gov |

| Acidic Condition Synthesis | Alters regioselectivity. rsc.org | α-halogeno ketones and N-monosubstituted thioureas. rsc.org |

In recent years, one-pot multicomponent reactions (MCRs) have gained significant attention for the synthesis of complex molecules from simple starting materials in a single step, offering advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov Several one-pot procedures have been developed for the synthesis of thiazole carboxylates and other derivatives.

One notable example is a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives. This method utilizes trypsin from porcine pancreas as a catalyst to promote the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, achieving high yields under mild conditions. nih.gov Another versatile multi-component reaction involves the combination of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. researchgate.netscilit.com This one-step process provides an alternative to traditional methods and is amenable to combinatorial chemistry applications. researchgate.net

Furthermore, an efficient protocol for the synthesis of 2-acetamido-4-arylthiazol-5-yl derivatives has been established through a one-pot, three-component reaction of arylglyoxals, 1,3-dicarbonyl compounds (like Meldrum's acid or barbituric acid), and acetylthiourea. researchgate.net This method is characterized by mild reaction conditions, short reaction times, and good product yields. researchgate.net The synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has also been achieved through α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea or selenourea (B1239437) in the presence of β-cyclodextrin in water. organic-chemistry.org

A method for preparing 4-methylthiazole-5-carboxylic acid involves a three-step one-pot process: a sulpho-reaction of methanamide and phosphorus pentasulfide, followed by a cyclization reaction with chloroacetylacetic ether, and finally hydrolysis with sodium hydroxide (B78521) solution. google.com This process is noted for its simple operation and high yield. google.com

The following table provides an overview of different one-pot synthetic procedures for thiazole derivatives.

| Method | Key Features | Reactants |

| Chemoenzymatic Synthesis | Enzyme-catalyzed, mild conditions. nih.gov | Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate. nih.gov |

| Isocyanide-Based MCR | Versatile, suitable for combinatorial chemistry. researchgate.netscilit.com | Oxo components, primary amines, thiocarboxylic acids, isocyanide. researchgate.net |

| Arylglyoxal-Based MCR | Mild conditions, short reaction time. researchgate.net | Arylglyoxals, 1,3-dicarbonyls, acetylthiourea. researchgate.net |

| β-Keto Ester Cyclization | Aqueous conditions, use of β-cyclodextrin. organic-chemistry.org | β-keto esters, N-bromosuccinimide, thiourea/selenourea. organic-chemistry.org |

| Sulpho-Cyclization-Hydrolysis | High yield, simple operation. google.com | Methanamide, phosphorus pentasulfide, chloroacetylacetic ether. google.com |

Specific Synthesis of 4-Acetamido-5-methylthiazole

The synthesis of the target compound, this compound, can be achieved through a specific synthetic route. One reported method involves the hydrogenation of a precursor, 4-acetamido-2-bromo-5-methylthiazole. In this procedure, a solution of 4-acetamido-2-bromo-5-methylthiazole and sodium acetate (B1210297) in methanol (B129727) is hydrogenated at atmospheric pressure over a 10% Palladium on carbon (Pd/C) catalyst. The reaction proceeds until the theoretical amount of hydrogen has been consumed, yielding this compound. prepchem.com

Derivatization Strategies for this compound Analogues

The structural modification of this compound is crucial for exploring its structure-activity relationships and developing new compounds with enhanced biological activities. Derivatization can be targeted at various positions of the molecule, including the thiazole ring and the acetamido group.

The thiazole ring offers multiple sites for chemical modification. The C2, C4, and C5 positions can be functionalized to introduce a variety of substituents, thereby influencing the electronic and steric properties of the molecule.

C2 Position: The C2 position of the thiazole ring is often a target for introducing diverse functional groups. For example, 2-aminothiazole (B372263) derivatives can be synthesized and subsequently reacted with various aldehydes to form Schiff bases. nih.gov

C4 Position: The C4 position can be substituted with various aryl groups. For instance, 4-acetyl phenyl derivatives can be reacted with thiourea and iodine to furnish 2-amino-4-arylthiazoles. nih.gov

C5 Position: The C5 position can also be functionalized. For example, the synthesis of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives involves introducing an arylidene substituent at the 5-position of a thiazolidinone ring that is attached to the thiazole core. nih.gov

The acetamido group at the C4 position of this compound provides another handle for chemical modification.

One common reaction involving the acetamido group is its hydrolysis to the corresponding amino group. This primary amine can then serve as a versatile intermediate for a wide range of subsequent reactions, such as acylation, alkylation, and the formation of Schiff bases. The Diels-Alder reaction of a related compound, 3-acetamido-5-acetylfuran, highlights the influence of the acetamido group on the reactivity of the heterocyclic ring. chemrxiv.org While this is a furan (B31954) system, it suggests that the acetamido group can electronically influence the reactivity of the attached ring, a principle that could be applicable to the thiazole system as well.

Introduction of Sulfonyl Chloride Functionality

The introduction of a sulfonyl chloride group onto the thiazole ring is a critical transformation, as it paves the way for the synthesis of a wide array of sulfonamide derivatives. The compound 2-acetamido-4-methylthiazole-5-sulfonyl chloride is a key intermediate in this process. ehu.es This reagent is particularly valuable for creating sulfonamides, which are a cornerstone of many therapeutic agents, including antibacterial and antifungal drugs. ehu.es

The sulfonyl chloride functionality is highly reactive and suitable for various nucleophilic substitution and coupling reactions, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals like herbicides and fungicides. ehu.es

Table 1: Properties of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

| Property | Value |

| CAS Number | 69812-29-9 |

| Molecular Formula | C₆H₇ClN₂O₃S₂ |

| Molecular Weight | 254.71 g/mol |

| Melting Point | 161-164 °C |

| Appearance | Solid |

Source: Sigma-Aldrich nih.gov

The synthesis of new thiazole derivatives bearing a sulfonamide moiety has been explored for potential anticancer activities, leveraging the known mechanisms of action for antitumor sulfonamides such as carbonic anhydrase inhibition. mdpi.com

Coupling Reactions for Hybrid Systems (e.g., Indazole-Thiazole)

The development of hybrid molecules, where two or more pharmacologically active scaffolds are combined, is a prominent strategy in drug discovery. Coupling this compound derivatives with other heterocyclic systems, such as indazole, has led to the synthesis of novel compounds with potential biological activities.

A series of novel substituted-(2-(1H-indazol-4-yl)acetamido)-4,5-substituted-thiazoles were synthesized by coupling substituted indazole acetic acid with various substituted thiazoles. nih.gov The reaction typically involves treating the indazole acetic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). The appropriate aminothiazole derivative, for example, ethyl 2-amino-4-methylthiazole-5-carboxylate, is then added to the reaction mixture. nih.govmdpi.com This methodology has been successfully used to produce indazole-thiazole coupled derivatives in good yields. nih.gov

Table 2: Example of Indazole-Thiazole Coupling Reaction

| Reactant 1 | Reactant 2 | Coupling Agents | Product |

| 2-(1H-indazol-4-yl) acetic acid | Ethyl 2-amino-4-methylthiazole-5-carboxylate | EDCI, DIPEA | Ethyl 2-(2-(1H-indazol-4-yl)acetamido)-4-methylthiazole-5-carboxylate |

Source: Research and Reviews nih.govmdpi.com

These hybrid structures are of significant interest as indazole derivatives are known to possess a wide range of biological activities, including anticancer and anti-HIV properties. mdpi.com

Formation of Semicarbazides and Thiosemicarbazides

Semicarbazide (B1199961) and thiosemicarbazide (B42300) moieties are important functional groups used to create derivatives with a broad spectrum of biological activities. While direct synthesis from this compound is not extensively documented, general synthetic routes can be applied to its derivatives.

The synthesis of thiosemicarbazides typically involves the reaction of a hydrazide with an appropriate isothiocyanate. mdpi.com For instance, a carboxylic acid derivative of this compound could be converted to its corresponding hydrazide. This intermediate can then be reacted with various aryl or alkyl isothiocyanates in a suitable solvent like methanol under reflux to yield the target 1-acyl-4-substituted-thiosemicarbazides. mdpi.com

Similarly, semicarbazone derivatives can be synthesized from a semicarbazide precursor. A library of 2-amino-5-nitrothiazole (B118965) derived semicarbazones was prepared by reacting a key semicarbazide intermediate with a variety of aldehydes and ketones. nih.gov The synthesis of the precursor, 1-(5-nitrothiazol-2-yl)semicarbazide, was achieved by reacting 2-amino-5-nitrothiazole with isocyanic acid (generated from sodium cyanate). This intermediate was then refluxed with different carbonyl compounds in the presence of acetic acid to furnish the final semicarbazone products. nih.gov

Triazole Hybridization

Triazoles are another class of five-membered heterocyclic compounds that are prominent in medicinal chemistry. Hybridizing the thiazole scaffold with a triazole ring has been a fruitful area of research. These hybrids are often synthesized using 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry".

For example, a library of thiazole-1,2,3-triazole hybrids was synthesized starting from an alkyne-functionalized thiazole derivative, ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy) phenyl)-4-methylthiazole-5-carboxylate. nanobioletters.com This alkyne-containing thiazole was reacted with various substituted phenyl azides in DMF to generate the corresponding 1,2,3-triazole ring via a cycloaddition reaction. nanobioletters.com

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through thiosemicarbazide intermediates. researchgate.net A general route involves the reaction of a carbohydrazide (B1668358) with an isothiocyanate to form a thiosemicarbazide, which can then be cyclized to form the 1,2,4-triazole ring. researchgate.net This approach allows for the incorporation of the thiazole moiety into a 1,2,4-triazole system, creating another class of hybrid molecules.

Catalytic Approaches in Thiazole Synthesis

Catalytic methods offer efficient and often more environmentally benign routes for the synthesis of the thiazole core and its derivatives.

One of the most classic methods, the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide or thiourea. mdpi.com Modern variations of this reaction employ reusable, green catalysts. For instance, silica-supported tungstosilisic acid has been used as an efficient catalyst for the one-pot, three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com Similarly, copper silicate (B1173343) has been demonstrated as a heterogeneous and reusable catalyst for the synthesis of 4-substituted 2-amino thiazoles from phenacyl bromides and thiourea. nanobioletters.com

Another catalytic approach involves the use of calcium salts. Calcium triflate, Ca(OTf)₂, has been shown to effectively catalyze the reaction between tert-propargyl alcohols and thioamides to produce functionalized thiazoles chemo- and stereoselectively. nih.govacs.org

For the modification of existing thiazole derivatives, palladium-based catalysts are often employed. For example, 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren (B193786) pivoxil, was prepared in high yield via the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.govresearchgate.net This method is considered more eco-friendly and suitable for industrial-scale production compared to older oxidation or reduction methods. nih.gov

Table 3: Overview of Catalytic Methods in Thiazole Synthesis

| Catalytic Method | Catalyst Example | Reactants | Product Type | Reference |

| Hantzsch Synthesis | Silica Supported Tungstosilisic Acid | α-haloketone, thiourea, aldehyde | Substituted Hantzsch thiazoles | mdpi.com |

| Hantzsch Synthesis | Copper Silicate | Phenacyl bromide, thiourea | 4-substituted 2-amino thiazoles | nanobioletters.com |

| Cyclization | Calcium Triflate (Ca(OTf)₂) | tert-Propargyl alcohol, thioamide | Functionalized thiazoles | nih.govacs.org |

| Hydrogenation | Palladium on Barium Sulfate (Pd/BaSO₄) | 4-methylthiazole-5-carboxylic acid chloride | 4-methyl-5-formylthiazole | nih.gov |

Spectroscopic and Analytical Characterization of 4 Acetamido 5 Methylthiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-acetamido-5-methylthiazole derivatives, offering precise insights into the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectra of this compound derivatives, characteristic signals corresponding to the various protons are observed. For instance, in some derivatives, the two protons of the methylene (B1212753) (CH₂) group of the thiazole (B1198619) ring present as a singlet signal in the range of δ 3.87–3.99 ppm. mdpi.com The proton of the azomethine group (CH=N) typically appears as a singlet signal between δ 8.29–8.46 ppm. mdpi.com Additionally, the NH and OH protons can be identified by their broad singlet signals, often appearing at δ 11.89–11.90 and 10.02–10.03 ppm, respectively. mdpi.com Aromatic protons generally manifest as doublet signals in the regions of δ 7.60 and 6.85 ppm or δ 8.13–8.21 ppm, with some also showing a singlet at δ 7.93 ppm. mdpi.com

For other related thiazole derivatives, the ¹H-NMR spectra have shown a singlet signal for the NH group at δ 12.77 ppm, which is exchangeable with D₂O. nih.gov The =CH proton can be observed at δ 6.60 ppm, and the ester methyl protons as a singlet at δ 3.29 ppm. nih.gov In another example, the ¹H-NMR spectrum of a specific derivative displayed singlet signals at δ 2.43, 2.57, and 3.56 ppm for the three CH₃ groups. nih.gov The aromatic protons appeared at δ 7.34 ppm, while the NH₂ and NH protons, both D₂O-exchangeable, were seen at δ 7.57 and 10.57 ppm, respectively. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide complementary information about the carbon skeleton of these molecules. For certain this compound derivatives, the carbon signal for C-5 of the thiazole ring is found at δ 33.33–33.43 ppm. mdpi.com The carbonyl (C=O) and the S-C=N carbons of the thiazole ring are observed at δ 174.72–174.50 ppm and δ 163.98–160.69 ppm, respectively. mdpi.com The carbon signal for the CH=N group is typically seen in the range of δ 156.63–156.65 ppm. mdpi.com

In a different series of derivatives, the ¹³C-NMR spectrum showed signals for the CH₃ groups at δ 16.87, 17.29, and 19.43 ppm. nih.gov The aromatic carbons were observed in the range of δ 116.04–154.26 ppm, and the C=N carbons appeared at δ 161.53, 168.31, 169.38, and 176.77 ppm. nih.gov

Interactive Data Table: NMR Data for Selected this compound Derivatives

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Derivative 1 mdpi.com | 3.88 (s, 2H, CH₂), 6.83–6.86 (d, 2H, Ar-H), 7.59–7.61 (d, 2H, Ar-H), 8.28 (s, 1H, CH=N), 10.04 (br. s, 1H, OH), 11.78 (br. s, 1H, NH) | 33.43 (CH₂), 116.19, 125.58, 130.83 (Ar-C), 156.63 (C=N), 160.36 (C-O), 163.98 (S-C=N), 174.72 (C=O) |

| Derivative 2 nih.gov | 2.43 (s, 3H, CH₃), 2.57 (s, 3H, CH₃), 3.56 (s, 3H, CH₃), 7.34 (s, 4H, Ar-H), 7.57 (s, 2H, NH₂), 10.57 (s, 1H, NH) | 16.87, 17.29, 19.43 (CH₃), 116.04, 119.41, 125.79, 129.55, 139.81, 143.13, 154.26 (Ar-C), 161.53, 168.31, 169.38, 176.77 (C=N) |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of this compound derivatives.

Mass Spectrometry (MS): In the mass spectrum of a synthesized thiazole derivative, the molecular ion peak (M⁺) was observed at m/z 406, with a fragment ion at m/z 252. nih.gov Another derivative showed a molecular ion peak (M⁺) at m/z 245 and 244, with a significant fragment at m/z 79. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. This technique is often employed in the characterization of novel thiazole derivatives to provide unambiguous molecular formulas. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and thermally stable derivatives. The NIST WebBook provides mass spectrum data for related compounds like 2-amino-5-methylthiazole, which can serve as a reference for the fragmentation patterns of similar structures. nist.gov

Interactive Data Table: Mass Spectrometry Data for Selected Thiazole Derivatives

| Derivative | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Derivative 1 nih.gov | ESI-MS | 407 ([M+H]⁺), 406 ([M]⁺) | 252, 153, 112, 72 |

| Derivative 2 nih.gov | ESI-MS | 245 ([M+H]⁺), 244 ([M]⁺) | 219, 122, 79 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the IR spectra of this compound derivatives, a broad absorption band in the region of 2500-3300 cm⁻¹ can be attributed to the hydroxyl (O-H) stretch of a carboxylic acid, which often overlaps with the acetamido nitrogen-hydrogen (N-H) stretch. For some derivatives, significant stretching bands are observed for O-H at 3453 cm⁻¹ and N-H at 3229 cm⁻¹. mdpi.com The carbonyl group (C=O) typically shows a strong absorption band around 1695 cm⁻¹. mdpi.com Other characteristic peaks include the C=N stretch at 1625 cm⁻¹, C=C stretching vibrations at 1610 and 1583 cm⁻¹, and C-O stretching at 1121 and 1068 cm⁻¹. mdpi.com

For other related structures, the IR spectra have shown N-H and NH₂ stretching vibrations at 3996 and 3283 cm⁻¹, and C=N stretching at 1632 and 1606 cm⁻¹. nih.gov Another derivative exhibited NH₂ and NH stretching bands at 3436, 3231, and 3182 cm⁻¹, a C=N stretch at 1631 cm⁻¹, and a C=S stretch at 1258 cm⁻¹. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H stretch | 3453 | mdpi.com |

| N-H stretch | 3229 | mdpi.com |

| C=O stretch | 1695 | mdpi.com |

| C=N stretch | 1625 | mdpi.com |

| C=C stretch | 1610, 1583 | mdpi.com |

| C-O stretch | 1121, 1068 | mdpi.com |

Chromatographic Techniques (HPLC, TLC)

Chromatographic techniques are essential for the purification and purity assessment of this compound derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. A study on a related thiazolidine (B150603) derivative utilized a ZORBAX SB-C18 column with a gradient elution of trichloroacetic acid and acetonitrile. nih.gov The effluent was monitored by a UV detector at 355 nm. nih.gov This method demonstrated good linearity, accuracy, and precision, making it suitable for the analysis of thiazole derivatives in various matrices. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to assess the purity of the synthesized compounds. who.int The completion of the synthesis of thiazole derivatives is often confirmed by TLC, and the resulting products are purified and isolated. who.int

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for confirming the empirical formula of newly synthesized this compound derivatives. The experimentally determined percentages of C, H, N, and S are compared with the calculated values for the proposed structure. For example, for a synthesized thiazole derivative with the formula C₇H₁₂N₆S₂, the calculated elemental composition was C, 34.41%; H, 4.95%; N, 34.39%. The found values were C, 34.48%; H, 4.86%; N, 34.24%, which are in close agreement with the calculated values, thereby confirming the structure. nih.gov

Interactive Data Table: Elemental Analysis Data for a Thiazole Derivative (C₇H₁₂N₆S₂) nih.gov

| Element | Calculated (%) | Found (%) |

| C | 34.41 | 34.48 |

| H | 4.95 | 4.86 |

| N | 34.39 | 34.24 |

Structure Activity Relationship Sar Studies of 4 Acetamido 5 Methylthiazole Analogues

Influence of Thiazole (B1198619) Ring Substituents on Activity

The nature and position of substituents on the thiazole ring are critical determinants of biological activity. While direct SAR studies on the 4-acetamido-5-methylthiazole scaffold are limited, extensive research on other thiazole series provides valuable insights into how additional substituents might modulate efficacy.

Generally, the introduction of different groups at the C2 position of the thiazole ring significantly impacts the biological profile. For instance, in a series of anticonvulsant pyridazinone-thiazole hybrids, it was found that electron-withdrawing groups such as chloro, bromo, and fluoro on a phenyl ring attached to the thiazole moiety resulted in higher seizure protection. nih.gov Specifically, a 4-chlorophenyl substitution showed the highest activity. nih.gov In another study on anticancer agents, the presence of a methoxy-substituted phenyl ring at the second position of the thiazole was associated with high activity. nih.gov

Substituents on the thiazole ring can also influence activity through steric effects. The introduction of bulky groups can either enhance binding by occupying a specific hydrophobic pocket in a target protein or decrease activity by preventing the molecule from adopting the correct conformation for binding. For example, adamantyl substitutions on the thiazole ring have been shown to produce significant anticonvulsant activity. nih.gov

The electronic properties of substituents are also a key factor. The addition of electron-donating groups, such as methyl groups, can increase the basicity and nucleophilicity of the thiazole ring, which may affect its interaction with biological targets. globalresearchonline.net Conversely, electron-withdrawing groups can decrease the basicity of the molecule. globalresearchonline.netresearchgate.net

| Substituent Type at C2 | General Effect on Activity | Example Biological Activity | Reference |

| Halogenated Phenyl Ring | Increased Potency | Anticonvulsant | nih.gov |

| Methoxy-substituted Phenyl | High Potency | Anticancer | nih.gov |

| Adamantyl Group | Significant Activity | Anticonvulsant | nih.gov |

| Electron-withdrawing Groups | Increased Potency | Anticonvulsant | nih.gov |

| Electron-donating Groups | Modulates Basicity/Nucleophilicity | General | globalresearchonline.net |

Role of the Acetamido Moiety in Biological Efficacy

The acetamido group (-NHCOCH₃) at the C4 position is a key feature of the this compound core. This moiety can participate in crucial hydrogen bonding interactions with biological targets, which is often a determining factor for biological efficacy. The amide linkage is a common feature in many biologically active molecules. mdpi.com

In various series of thiazole derivatives, the presence of an amide or acetamide group has been linked to significant biological activities. For example, certain N-(thiazol-2-yl)acetamide derivatives have demonstrated notable anticonvulsant effects. nih.gov Similarly, thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. mdpi.comresearchgate.net In one study, a 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity against several cancer cell lines. mdpi.com

The structure of the acetamido group itself offers opportunities for modification to fine-tune activity. Key aspects of its role include:

Hydrogen Bonding: The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions can anchor the molecule in the binding site of a target protein.

Conformational Rigidity: The planar nature of the amide bond can restrict the molecule's conformation, which may be favorable for binding.

Metabolic Stability: The amide bond's susceptibility to hydrolysis can influence the compound's pharmacokinetic profile.

Modification of the acetyl group (e.g., replacing it with larger acyl groups or sulfonyl groups) or the N-H group (e.g., through N-alkylation) would be expected to have a profound impact on biological activity by altering these properties.

| Moiety | Potential Role in Efficacy | Associated Biological Activities | Reference |

| Acetamido/Amide | Hydrogen Bonding, Conformational Control | Anticonvulsant, Anticancer | nih.govmdpi.com |

| N-H group | Hydrogen Bond Donor | General | |

| C=O group | Hydrogen Bond Acceptor | General |

Impact of Methyl Group Substitution on Reactivity and Basicity

The methyl group at the C5 position of the thiazole ring, while seemingly simple, has a significant influence on the molecule's electronic properties and, consequently, its reactivity and biological interactions.

As an electron-donating group, the methyl substituent increases the electron density of the thiazole ring. globalresearchonline.net This enhancement of electron density increases the basicity and nucleophilicity of the ring's nitrogen and sulfur atoms. globalresearchonline.netresearchgate.net This can be critical for the molecule's ability to interact with biological targets, for example, by influencing its pKa and ionization state at physiological pH.

From an SAR perspective, replacing the methyl group with other substituents can lead to predictable changes in activity:

Larger Alkyl Groups: Substituting the methyl group with larger, more lipophilic alkyl groups (e.g., ethyl, propyl) could enhance binding to hydrophobic pockets in a target protein. However, excessively bulky groups might introduce steric hindrance, leading to a decrease in activity.

Electron-Withdrawing Groups: Replacing the methyl group with an electron-withdrawing group (e.g., a trifluoromethyl or nitro group) would decrease the basicity of the thiazole ring. globalresearchonline.net This could be beneficial if a lower pKa is required for optimal target interaction or to improve pharmacokinetic properties such as cell permeability.

In studies of other thiazole derivatives, the size and nature of the substituent at C5 have been shown to be important. For example, in a series of RORγt inhibitors, increasing the size of the substituent at the 5-position of the thiazole ring generally improved potency. researchgate.net

| C5-Substituent | Effect on Ring Electronics | Predicted Impact on Activity | Reference |

| Methyl (CH₃) | Electron-donating; increases basicity | Baseline activity | globalresearchonline.net |

| Larger Alkyl Groups | Electron-donating; increases lipophilicity | May enhance hydrophobic interactions | researchgate.net |

| Electron-Withdrawing Groups | Decreases basicity | May alter target binding and pharmacokinetics | globalresearchonline.net |

Positional Effects of Substituents on Biological Activity

The specific arrangement of substituents on the thiazole ring is fundamental to a molecule's biological activity. Moving the acetamido and methyl groups from the 4 and 5 positions to other locations on the ring would result in constitutional isomers with potentially very different pharmacological profiles.

The reactivity of the thiazole ring varies by position. Electrophilic substitution often occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. ias.ac.in The presence of existing substituents directs further reactions. For instance, bromination of 5-acetamidothiazole leads to substitution at both the C2 and C4 positions. ias.ac.in

In many classes of bioactive thiazoles, the substitution pattern is a key element of the pharmacophore. For example, it has been noted that many of the most active thiazole-containing compounds bear substitutions at the C2 and C4 positions. bohrium.com Therefore, an isomer such as 2-acetamido-5-methylthiazole or 5-acetamido-4-methylthiazole would likely interact with different biological targets than the this compound parent structure, or exhibit vastly different potencies at the same target.

The relative positioning of the acetamido and methyl groups also dictates their spatial relationship, which is critical for fitting into a specific binding site. The 4,5-disubstitution pattern places these groups on adjacent carbons, creating a unique steric and electronic profile that would be lost in other isomers.

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry can play a pivotal role in the biological activity of therapeutic agents. nih.gov While the this compound core itself is achiral, the introduction of substituents on the acetamido or methyl groups, or on another position of the thiazole ring, can create a chiral center.

When a molecule is chiral, it exists as a pair of enantiomers, which are non-superimposable mirror images. In the chiral environment of the body (composed of chiral proteins, enzymes, and receptors), these enantiomers can and often do exhibit different biological activities. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov

For example, in a study of thiazole derivatives with kinase inhibitory activity, the enantiomer derived from (-) usnic acid was found to be more potent than the (+) isomer against a particular bacterial strain. nih.gov This highlights that the three-dimensional arrangement of atoms is critical for effective interaction with the biological target.

Therefore, if any analogue of this compound is designed to contain a chiral center, it is essential to separate and evaluate the individual enantiomers. The biological and pharmacological properties of the two enantiomers should be considered as those of two distinct drugs until proven otherwise. nih.gov This ensures that the optimal stereoisomer is advanced in the drug development process, potentially leading to a more selective pharmacological profile and an improved therapeutic index. nih.gov

Biological Activity Profiles of 4 Acetamido 5 Methylthiazole and Its Derivatives in Vitro and Preclinical Investigations

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of 4-acetamido-5-methylthiazole have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens.

Spectrum of Activity (Gram-positive vs. Gram-negative Bacteria, Fungal Species)

Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For instance, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which are derivatives, have shown efficacy against E. coli and B. cereus. nih.gov Some derivatives have also demonstrated activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. nih.gov

In terms of antifungal activity, various derivatives have been tested against fungal species. For example, some thiazole (B1198619) derivatives have shown activity against Candida albicans and Aspergillus niger. nih.govresearchgate.net The antifungal spectrum can be broad, with some compounds showing better activity than established antifungal agents like ketoconazole (B1673606) against several fungal strains. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The potency of the antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

For antibacterial activity, the MIC values of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were found to be in the range of 26.3–378.5 μM. nih.gov One particularly potent compound in this series exhibited MICs ranging from 43.3–86.7 µM against various bacteria. nih.gov Another study on novel thiazole derivatives reported MIC values against E. coli ranging from 4.88 to 39.06 µg/mL and against S. aureus with values of 4.88, 19.53, and 9.77 µg/mL for different compounds. nih.gov For a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, a notable compound showed high potency against Gram-positive bacteria with MIC values between 1.95–15.62 µg/mL. mdpi.com

In the context of antifungal activity, certain thiazole derivatives demonstrated MIC values against C. albicans of 156.25 µg/mL. nih.gov

Table 1: Antibacterial MIC Values of Selected this compound Derivatives

| Compound Type | Bacterial Strain | MIC Range |

|---|---|---|

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Various Bacteria | 26.3–378.5 μM |

| Novel Thiazole Derivatives | E. coli | 4.88–39.06 µg/mL |

| Novel Thiazole Derivatives | S. aureus | 4.88–19.53 µg/mL |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative | Gram-positive Bacteria | 1.95–15.62 µg/mL |

Anticancer / Cytotoxic Activities (In Vitro Cell Line Studies)

A significant body of research has focused on the anticancer potential of this compound derivatives, with many compounds exhibiting cytotoxic effects against various cancer cell lines in vitro.

Specific Cancer Cell Lines Investigated (e.g., HCT-116, HepG2, HT-29, A549, K562)

The cytotoxic activity of these derivatives has been evaluated against a diverse panel of human cancer cell lines. Commonly studied cell lines include:

HCT-116 (Colon Cancer): Several thiazole derivatives have shown potent activity against HCT-116 cells. nih.govekb.eg For example, one study reported IC50 values as low as 5.32 ± 0.3 μM for a particularly active compound. nih.gov Another synthesized thiazole derivative demonstrated an IC50 value of 4.7 ug/ml against this cell line. ekb.eg

HepG2 (Liver Cancer): The HepG2 cell line has also been a frequent target. Some derivatives have shown strong cytotoxic effects with IC50 values of 3.35 ± 0.2 μM and 8.17 ± 0.4 μM. nih.gov Another compound displayed an IC50 of 11 ug/ml. ekb.eg

A549 (Lung Cancer): Thiazolo[5,4-d]pyrimidine derivatives have been tested against A549 cells, with one compound showing an IC50 value of 1.4 μM. nih.gov Other research identified a potent indole (B1671886) derivative with an IC50 value of 0.12 µM against A549 cells. nih.gov

K562 (Leukemia): A novel class of N-Acyl-2-aminothiazoles showed good selectivity against human K562 leukemia cells. nih.gov Additionally, a separate study on indole derivatives found a compound with a very potent IC50 value of 0.01 µM against K562 cells. nih.gov

Other cell lines investigated include MCF-7 (breast cancer) nih.govekb.egmdpi.com, HeLa (cervical cancer) nih.gov, and HT-29 (colon cancer).

Table 2: Cytotoxic Activity (IC50) of Selected this compound Derivatives against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Values |

|---|---|---|

| HCT-116 | Colon Cancer | 3.16 - 5.32 µM |

| HepG2 | Liver Cancer | 3.35 - 11 µg/mL |

| A549 | Lung Cancer | 0.12 - 1.4 µM |

| K562 | Leukemia | 0.01 µM |

| MCF-7 | Breast Cancer | 2.57 µM - 15.49 µM |

Apoptosis Induction Mechanisms

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells.

Several studies have elucidated the molecular mechanisms underlying this process. For instance, certain 2-amino-5-benzylthiazole derivatives were found to induce the cleavage of PARP1 and caspase-3, key executioner proteins in the apoptotic cascade, in leukemia cells. ukrbiochemjournal.org These compounds also led to an increase in the pro-apoptotic protein Bim and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org

Another study on a novel benzothiazole (B30560) derivative demonstrated that it induces apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway. frontiersin.org This was evidenced by a significant decrease in the mitochondrial membrane potential. frontiersin.org Furthermore, treatment with some thiazolo[5,4-d]pyrimidines resulted in an increase in the sub-G1 population in A549 cells, which is indicative of apoptosis. nih.gov Western blot analysis confirmed their apoptosis-inducing activity through the cleavage of PARP-1 and inhibition of procaspase-3. nih.gov Research on 4-Methylthiazole (B1212942) in HL-60 leukemia cells showed it significantly disrupts mitochondrial membrane potential, activates caspase-3, and promotes cytochrome c release. researchgate.net

Anti-inflammatory Activities

In addition to their antimicrobial and anticancer properties, derivatives of this compound have also been investigated for their anti-inflammatory potential.

A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated and found to exhibit moderate to good anti-inflammatory activity, with some compounds showing better activity than the standard drug indomethacin (B1671933). nih.gov The mechanism of action for these compounds was identified as selective inhibition of the COX-1 enzyme. nih.gov

Another study involving new thiazolyl-1,3,4-oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl-thiazoles showed that four of the tested compounds had a good anti-inflammatory potential, comparable to diclofenac, in an acute inflammation model in rats. researchgate.net Furthermore, a novel series of dihydropyrazole-thiazole derivatives were synthesized and evaluated for their anti-inflammatory activities for the treatment of sepsis. nih.gov The optimal compound from this series exhibited more potent anti-inflammatory activity than indomethacin and dexamethasone (B1670325) by significantly suppressing the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov

Enzyme Inhibition (e.g., COX, LOX)

The thiazole nucleus is a key structural motif in the design of anti-inflammatory agents, including inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Research into the structure-activity relationship (SAR) of thiazole derivatives has revealed specific structural requirements for potent inhibitory activity.

Analysis of various thiazole derivatives has shown that substitutions on the thiazole ring are critical for determining their inhibitory profile against COX and LOX enzymes. nih.gov For instance, the introduction of a methyl group at positions 4 and 5 of the thiazole ring has been observed to result in compounds that exhibit only COX-1 inhibitory activity, with a concurrent loss of LOX activity. nih.gov In contrast, other modifications, such as the introduction of two phenyl rings at positions 4 and 5, have led to inhibitors with a preference for COX-2. nih.gov The development of dual COX/5-LOX inhibitors is an area of significant interest, as blocking both pathways may offer a more effective anti-inflammatory response. nih.govresearchgate.net One such example is licofelone, a dual inhibitor that, while not a thiazole derivative itself, highlights the therapeutic strategy of targeting both enzymes simultaneously. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Thiazole Derivatives as COX/LOX Inhibitors

| Structural Modification on Thiazole Ring | Observed Enzyme Inhibitory Activity | Source |

| Introduction of a methyl group at positions 4 and 5 | Leads to compounds with only COX-1 inhibitory activity; LOX activity is lost. | nih.gov |

| Introduction of two phenyl rings at positions 4 and 5 | Results in COX-1/COX-2 inhibitors with a prevalence of COX-2 inhibition. | nih.gov |

| Introduction of an adamantanyl substituent at position 4 | Shows good LOX inhibitory activity. | nih.gov |

Antioxidant Activities

Derivatives of this compound have been investigated for their potential as antioxidant agents. The thiazole scaffold is recognized for its versatility in developing compounds that can mitigate oxidative stress. mdpi.com

A series of novel 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their radical scavenging capabilities. nih.gov The antioxidant activity was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.govresearchgate.net Findings indicated that compounds featuring electron-donating substituents on the aldehyde moiety demonstrated significant radical scavenging potential. nih.govresearchgate.net

In another study, a water-soluble catechol hydrazinyl-thiazole (CHT) molecule, which contains a 2-hydrazinyl-4-methyl-thiazole moiety, was synthesized and showed potent antiradical activity. mdpi.com When tested against ABTS•+ and DPPH• radicals, the CHT compound exhibited scavenging activity that was markedly more intense than the reference standards, Trolox and ascorbic acid. mdpi.com Further research on N-methyl substituted thiazole-derived polyphenolic compounds confirmed their antioxidant capacity through a battery of six different assays, with some derivatives showing significantly enhanced activity compared to standards. mdpi.com The antioxidant and free radical scavenging properties of another derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, have also been well-documented. nih.gov

Table 2: In Vitro Antioxidant Activity of Selected Thiazole Derivatives

| Compound | Assay | Result (IC₅₀) | Comparison to Standard | Source |

| Catechol hydrazinyl-thiazole (CHT) | DPPH• Scavenging | 3.28-fold lower than Trolox | More potent | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | DPPH• Scavenging | 4.94-fold lower than Ascorbic Acid | More potent | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | ABTS•+ Scavenging | 3.16-fold more intense than Trolox | More potent | mdpi.com |

| 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives (6a, 6c, 6e) | DPPH, Hydroxyl, Nitric Oxide, Superoxide Scavenging | Showed significant scavenging effect | - | nih.gov |

| N-Methyl Thiazolyl-Polyphenolic Compounds (7j, 7k) | ABTS, DPPH, RP, TAC, FRAP, CUPRAC | Exhibited significantly enhanced antioxidant activity | More potent than Ascorbic Acid and Trolox | mdpi.com |

Other Reported Biological Activities (e.g., Anticonvulsant, Antihypertensive, Antidiabetic, Enzyme Inhibition)

Beyond enzyme inhibition and antioxidant effects, derivatives of the this compound scaffold have been explored for a range of other biological activities.

Anticonvulsant Activity: Several studies have reported the anticonvulsant potential of thiazole-containing compounds. A series of 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives were screened for anticonvulsant activity using the maximal electroshock-induced seizure (MES) method. researchgate.netwjpps.com Certain compounds in this series were found to have a moderate protective effect against seizures in mice when compared to the standard drug Phenytoin. researchgate.netwjpps.com Other research has focused on different thiazole-bearing structures, such as 4-thiazolidinones, which have demonstrated excellent anticonvulsant activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. mdpi.combiointerfaceresearch.com One study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones identified a lead compound with potent activity against both MES- and PTZ-induced seizures, showing ED₅₀ values of 23.7 mg/kg and 18.9 mg/kg, respectively. nih.gov

Antihypertensive Activity: The potential of thiazole derivatives as antihypertensive agents has also been investigated. A study involving the synthesis of 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines revealed that several compounds exhibited significant antihypertensive activity in vivo, as measured by the tail-cuff method and compared with the standard drug clonidine. nih.gov Research into related sulfur-nitrogen heterocycles, such as 2-aryl-5-guanidino-1,3,4-thiadiazoles, has shown that these compounds can lower blood pressure in hypertensive rats through a direct relaxant effect on vascular smooth muscle, indicating a potential mechanism for related thiazole structures. nih.gov

Antidiabetic Activity: Thiazole compounds have emerged as molecules of interest for their protective effects against diabetes mellitus. nih.gov The derivative 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid was studied in a streptozotocin-induced diabetic rat model. nih.gov The findings concluded that this novel thiazole derivative attenuated hyperglycemia, glucose intolerance, and insulin (B600854) resistance, with its therapeutic effects linked to its antioxidant and anti-inflammatory properties. nih.gov The study also noted beneficial effects against inflammation, hyperlipidemia, and renal and hepatic injury. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govfrontiersin.org Overproduction of uric acid can lead to hyperuricemia and gout, making XO a key therapeutic target. mdpi.com Thiazole derivatives have been identified as a promising class of non-purine XO inhibitors.

A series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their XO inhibitory activity. researchgate.net In vitro studies revealed that the presence of a fluoro or chloro group at the para position of the benzamide (B126) moiety led to excellent XO inhibitory activity. nih.govresearchgate.net Specifically, the 4-fluoro substituted compound showed an IC₅₀ value of 0.57 µM, while the 4-chloro substituted compound had an IC₅₀ of 0.91 µM. nih.gov Enzyme kinetic studies indicated that the fluoro-substituted derivative acts as a mixed-type inhibitor. nih.govresearchgate.net Other research has also explored thiazole derivatives bearing an indole moiety, with compounds like 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid exhibiting potent XO inhibition with an IC₅₀ value of 3.5 nM. nih.gov

Table 3: Xanthine Oxidase (XO) Inhibitory Activity of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

| Compound/Derivative | Substitution at para-position of Benzamide | In Vitro XO Inhibition (IC₅₀) | Type of Inhibition | Source |

| 5b | Fluoro group | 0.57 µM | Mixed-type | nih.govresearchgate.net |

| 5c | Chloro group | 0.91 µM | Not specified | nih.govresearchgate.net |

Mechanism of Action and Molecular Interactions

Target Identification and Validation

Following a comprehensive search of scientific databases and peer-reviewed journals, no specific molecular targets for 4-Acetamido-5-methylthiazole have been definitively identified or validated. While studies on structurally related thiazole (B1198619) compounds have suggested potential targets, such as cyclooxygenase (COX) enzymes for certain 5-methylthiazole (B1295346) derivatives, this information cannot be directly attributed to this compound without specific experimental evidence. The research necessary to identify the direct binding partners and biological targets of this compound has not been published.

Enzyme and Receptor Modulation

Similarly, there is a lack of specific data on the modulatory effects of this compound on enzymes or receptors. Research on other thiazole-containing molecules has demonstrated a wide range of biological activities, including enzyme inhibition. For instance, some thiazole derivatives have been investigated as inhibitors of kinesin HSET (KIFC1) and xanthine (B1682287) oxidase. nih.govresearchgate.net However, no such studies have been reported for this compound, and therefore, its capacity to modulate enzyme or receptor activity remains unknown.

Interactions with Cellular Pathways

Detailed investigations into the interactions of this compound with specific cellular pathways are not available in the current body of scientific literature. While related compounds, such as certain 4-methylthiazole (B1212942) derivatives, have been shown to induce apoptosis in cancer cell lines, there are no published studies that specifically link this compound to any particular signaling cascade or cellular process. doi.orgksbu.edu.trnih.gov

Apoptotic Pathways (e.g., Bcl-2 family)

The involvement of this compound in apoptotic pathways, including its potential interactions with the Bcl-2 family of proteins, has not been documented. Studies on other thiazole-based compounds have explored their pro-apoptotic effects, often detailing interactions with key apoptotic regulators like Bcl-2, Bax, and caspases. ksbu.edu.trnih.govnih.govnih.gov However, in the absence of specific research on this compound, any role it may play in the induction or inhibition of apoptosis is purely speculative.

Hydrogen Bonding and Ionic Interactions

A detailed analysis of the hydrogen bonding and ionic interaction capabilities of this compound based on experimental data, such as X-ray crystallography, is not available. While the molecular structure of this compound—containing amide and thiazole moieties—suggests the potential for hydrogen bond donor and acceptor capabilities, specific studies characterizing these interactions are absent from the literature.

Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For acetamido-thiazole derivatives, these studies are crucial in elucidating their interaction mechanisms with various biological targets.

Research has shown that acetamido-thiazole derivatives can effectively bind to the active sites of several key enzymes. For instance, docking simulations of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives with the urease enzyme from Bacillus pasteurii revealed that these compounds bind to the non-metallic active site. The interactions are primarily stabilized by hydrogen bonds, which are considered critical for the inhibitory activity of these compounds mdpi.com.

In other studies, acetamido-thiazole analogs have been docked into the colchicine (B1669291) binding site of tubulin, a protein involved in cell division and a target for anticancer drugs. The results indicated that these compounds could establish significant binding interactions, with free binding energies superior to reference compounds like Combretastatin A-4 (CA-4) nih.gov. Similarly, when evaluated as potential anti-inflammatory agents, acetamido-thiazole derivatives have been docked against cyclooxygenase (COX-1 and COX-2) protein receptors. These simulations highlighted prominent interactions with key amino acid residues such as ARG120 and TYR355 through hydrogen bonds and pi-pi stacking researchgate.net.

The binding modes and energies from these studies provide a structural basis for the observed biological activities and guide the synthesis of more potent derivatives.

| Derivative Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease | Hydrogen bonding with the non-metallic active site | mdpi.com |

| 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamides | Tubulin (Colchicine site) | Interactions with key residues in the binding pocket | nih.gov |

| Acetamido-thiazole derivatives | COX-1 and COX-2 | Hydrogen bonds, pi-cation, and pi-pi stacking with ARG120 and TYR355 | researchgate.net |

| 2-acetamido-5-(4-chlorophenylazo)thiazole derivatives | Antioxidant-related protein (PDB: 2Y9X) | Sulfide-containing derivatives showed superior binding scores | researchgate.net |

Molecular Dynamics (MD) Simulations

To supplement the static view provided by molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

For acetamido-thiazole derivatives docked into COX receptors, MD simulations have been used to investigate the stability of the predicted protein-ligand conformations. The results from these simulations helped to ensure the compactness and higher plausibility of the docked models, confirming that the ligand remains stably bound within the active site throughout the simulation period researchgate.net. Similarly, MD simulations of thiadiazole derivatives, a related class of compounds, targeting HsaA monooxygenase have shown that top candidate compounds were stable at the binding site, with Root Mean Square Deviation (RMSD) values remaining below 0.25 nm, indicating a stable complex nih.gov. These studies collectively affirm the stability of the interactions predicted by molecular docking, reinforcing the potential of these compounds as effective inhibitors.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-acetamido-5-methylthiazole and its analogs, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties.

Typically, these calculations are performed using functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) researchgate.netresearchgate.netepu.edu.iq. The results from DFT studies provide a fundamental understanding of the molecule's structural and electronic characteristics. For instance, DFT has been used to calculate the optimized geometries of N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine (B1209239) derivatives, confirming their structural compositions researchgate.netepu.edu.iq. Furthermore, DFT calculations on various acetamido-thiazole derivatives have been used to analyze nucleophilic and electrophilic sites, which is crucial for understanding their reactivity researchgate.net. The calculated vibrational spectra from DFT are often compared with experimental FT-IR and Raman spectra to validate the computational model researchgate.net.

Prediction of Electronic Parameters (HOMO-LUMO Gaps, Atomic Charges, Dipole Moments)

Derived from DFT calculations, several electronic parameters are used to describe the chemical reactivity and stability of molecules. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. For various acetamido-thiazole and related derivatives, this energy gap has been calculated to understand their electronic behavior. For example, in a study of azo-thiazole derivatives, the HOMO-LUMO gap was found to be in the range of 1.66 to 1.82 eV nih.gov. In another investigation of a thiazole (B1198619) derivative, the energy gap was calculated to be 4.573 eV in the gaseous phase researchgate.net. These calculations help in understanding the intramolecular charge transfer that can occur within the molecule.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Azo-thiazole derivative 3a | - | - | 1.66 | nih.gov |

| Azo-thiazole derivative 3c | - | - | 1.82 | nih.gov |

| 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide | - | - | 4.573 (gas phase) | researchgate.net |

| Thiazole Carboxamide 2a | -0.197 | -0.079 | 0.118 | nih.gov |

| Thiazole Carboxamide 2b | -0.211 | -0.070 | 0.141 | nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the assessment of a compound's pharmacokinetic profile without the need for extensive experimental work. For thiazole derivatives, various computational models are used to predict properties related to their absorption, distribution, metabolism, and excretion.

Studies on various classes of thiazole derivatives have shown that they generally exhibit favorable ADME profiles. For instance, many derivatives are predicted to have good oral bioavailability and high human intestinal absorption acs.orgnih.govscientificelectronicarchives.org. The evaluation of Lipinski's rule of five is a common practice, and most studied thiazole derivatives comply with these rules, suggesting good drug-likeness mdpi.com. For example, a study on 2-aminothiazol-4(5H)-one derivatives showed that 27 out of 28 tested compounds had a lipophilicity value (logP) of less than 5, meeting a key criterion of Lipinski's rule mdpi.com. These in silico predictions are invaluable for prioritizing compounds for further development and identifying potential pharmacokinetic liabilities early in the process.

| Compound Class | Property | Predicted Outcome | Reference |

|---|---|---|---|

| Thiazole Carboxamide Derivatives | Human Oral Absorption | Predicted to be 100% | acs.org |

| 2-Aminothiazol-4(5H)-one Derivatives | Lipinski's Rule of Five | Most compounds comply (logP < 5) | mdpi.com |

| 2-Aminothiazol-4(5H)-one Derivatives | Intestinal Absorption | Excellent probability (90.77% to 95.75%) | mdpi.com |

| General Thiazole Derivatives | Oral Bioavailability | Generally predicted to be good | scientificelectronicarchives.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

For thiazole derivatives, 2D- and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as antimicrobial or enzyme inhibitory effects. For example, a QSAR study on thiazole analogues as α-glucosidase inhibitors utilized the Genetic Function Algorithm (GFA) method to generate models with good statistical fitness (R² > 0.9) researchgate.net. Another study on 1,3-thiazine derivatives as anti-influenza inhibitors employed both GFA-MLR (Multiple Linear Regression) and GFA-ANN (Artificial Neural Network) models, which passed the global criteria for acceptable QSAR models nih.gov.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) have also been applied. These methods provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thus providing clear guidance for structural modifications to enhance biological potency nih.gov. The descriptors used in these models often include electronic (e.g., ELUMO), physicochemical (e.g., LogP, Molar Refractivity), and topological parameters .

Future Perspectives and Research Directions

Design and Synthesis of Next-Generation Thiazole (B1198619) Derivatives

The future design of derivatives based on 4-Acetamido-5-methylthiazole will focus on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The core strategy involves the principle of pharmacophore combination, where the thiazole nucleus is hybridized with other biologically active moieties to create novel hybrid molecules with potentially synergistic or enhanced activities. organic-chemistry.org

Synthetic strategies will continue to evolve, moving towards more efficient and environmentally benign methodologies. While the Hantzsch thiazole synthesis remains a cornerstone for creating the thiazole ring, modern approaches such as microwave-assisted synthesis and multi-component, one-pot reactions are being increasingly adopted to improve yields, reduce reaction times, and simplify purification processes. bepls.com The exploration of greener solvents and catalysts is also a significant trend in the synthesis of thiazole derivatives. wikipedia.org

Future synthetic efforts will likely concentrate on modifications at several key positions of the this compound structure:

Modification of the Acetamido Group: Replacing the acetyl group with various substituted aromatic or heterocyclic rings can significantly influence the biological activity. For instance, creating a series of thiazole carboxamide derivatives has been shown to yield potent inhibitors of cyclooxygenase (COX) enzymes. nih.gov

Functionalization of the Methyl Group: The methyl group at the C5 position can be a target for derivatization to explore interactions with specific pockets in target proteins.

Introduction of Substituents on the Thiazole Ring: While the parent compound is substituted at positions 4 and 5, further substitution at the C2 position can lead to compounds with novel biological profiles. Studies have shown that introducing different groups at this position can yield potent inhibitors of cancer cell migration and invasion. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

While thiazole derivatives have established roles as anticancer and antimicrobial agents, future research will aim to broaden their therapeutic applications by identifying and validating novel biological targets. eurekaselect.comsemanticscholar.org

Oncology: In the realm of cancer therapy, research is moving beyond general cytotoxicity to targeting specific signaling pathways involved in tumor growth, proliferation, and metastasis. mdpi.com

Kinase Inhibition: Many thiazole-containing drugs, such as Dasatinib, function as kinase inhibitors. tandfonline.com Future research will focus on designing derivatives that can selectively inhibit kinases implicated in specific cancers, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. tandfonline.com A series of novel 2-oxoindolin-3-ylidene thiazole derivatives have demonstrated potent VEGFR-2 inhibition, with some compounds showing greater activity than the standard drug sunitinib. tandfonline.com

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Novel thiazole derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors, showing promising anti-proliferative activity against a wide range of cancer cell lines. tandfonline.com

Metastasis Inhibition: A significant future direction is the development of non-cytotoxic agents that can inhibit cancer cell migration and invasion, key processes in metastasis. mdpi.comnih.gov Thiazole derivatives have been identified that can suppress cell motility in metastatic cancer cells without causing significant toxicity to healthy cells. mdpi.com

Inflammatory Diseases: The anti-inflammatory properties of thiazoles present another promising therapeutic avenue. By combining the thiazole moiety with a dihydropyrazole skeleton, researchers have created novel compounds with potent anti-inflammatory activity, suggesting their potential for treating conditions like sepsis. organic-chemistry.org These compounds have been shown to significantly suppress the production of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). organic-chemistry.org

Antimicrobial and Antiviral Applications: With the rise of drug-resistant pathogens, there is a continuous need for new antimicrobial agents. Thiazole derivatives will be further explored for their activity against resistant bacterial and fungal strains. nih.govneliti.com Additionally, the thiazole ring is a component of antiviral drugs like Ritonavir, indicating the potential for developing new antiviral agents based on the this compound scaffold. eurekaselect.com

Advanced Computational Modeling for Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and will play a pivotal role in the optimization of this compound derivatives. These in silico methods provide deep insights into drug-receptor interactions, predict pharmacokinetic properties, and guide the rational design of more effective and safer drug candidates.

Molecular Docking: This technique is used to predict the binding orientation of a ligand (the thiazole derivative) to its target protein. By understanding these interactions, researchers can design modifications to improve binding affinity and selectivity. wikipedia.org For example, docking studies have been crucial in elucidating the binding modes of thiazole derivatives within the active site of VEGFR-2, helping to explain their inhibitory activity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules before they are synthesized, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. This can reveal important information about the stability of the drug-receptor complex and the conformational changes that occur upon binding. wikipedia.org

ADME/Tox Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of drug candidates early in the discovery process. This helps to identify compounds with favorable "drug-like" properties and to flag potential liabilities before significant investment is made. tandfonline.com

The following table summarizes the application of computational modeling in the optimization of novel thiazole derivatives.

| Computational Method | Application | Example Finding |

| Molecular Docking | Predicts binding mode and affinity to target protein. | Confirmed strong binding interactions of 2-oxoindolin-3-ylidene thiazole derivatives within the VEGFR-2 active site. tandfonline.com |

| QSAR | Predicts biological activity based on chemical structure. | Used to determine the properties of 4-methylthiazole-5-carboxylic acid derivatives for anti-breast cancer activity. |

| Molecular Dynamics | Simulates the dynamic interaction between the drug and its target. | Utilized to investigate the stability of azo-thiazole derivatives bound to the target protein of E. coli. wikipedia.org |

| DFT Analysis | Investigates molecular structure and reactivity. | Supported favorable reactivity and pharmacokinetic properties of novel anticancer thiazole agents. tandfonline.com |

Integration of Synthetic Biology Approaches for Thiazole Production

Looking further into the future, synthetic biology offers a promising and sustainable alternative to traditional chemical synthesis for the production of thiazole-containing compounds. This field leverages the power of biological systems, such as engineered microorganisms, to produce valuable chemicals.

The biosynthesis of many natural products containing the thiazole ring, such as thiamine (B1217682) (Vitamin B1), originates from amino acid precursors like cysteine, which provides the core N-C-C-S backbone of the ring. mdpi.com This natural biosynthetic machinery can be harnessed and re-engineered for the production of specific thiazole derivatives.

Key research directions in this area include:

Metabolic Engineering: By manipulating the metabolic pathways of microorganisms like E. coli or yeast, it may be possible to channel cellular precursors towards the synthesis of the thiazole ring. This could involve overexpressing key enzymes in the biosynthetic pathway or knocking out competing pathways.

Chemoenzymatic Synthesis: This approach combines the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis. Enzymes can be used to perform specific, challenging steps in a synthetic route under mild, environmentally friendly conditions. For example, research has demonstrated that the enzyme trypsin can effectively catalyze the one-pot, multicomponent synthesis of thiazole derivatives with high yields. tandfonline.com This method expands the application of enzymes in organic synthesis and provides a novel strategy for producing these valuable compounds. tandfonline.com

The integration of synthetic biology is still in its early stages for the production of fine chemicals like thiazole derivatives, but it holds significant potential for developing greener, more cost-effective, and sustainable manufacturing processes in the future.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Acetamido-5-methylthiazole and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example:

- Hydrazide Cyclization : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation and crystallization (water-ethanol) yields thiazole derivatives with ~65% efficiency .

- Cross-Coupling Reactions : Use catalysts like LiCl and solvents such as ethanol for condensation reactions between thiazole precursors and aryl boronic acids (e.g., 1-naphthaleneboronic acid) .

- Thioether Formation : Reacting thiol-containing intermediates with halogenated precursors under inert atmospheres optimizes thiazole ring closure .

Q. How are thiazole derivatives like this compound characterized for structural confirmation?

- Methodological Answer :

- Spectroscopic Analysis : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy validate functional groups and substituent positions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights and fragmentation patterns .

- Elemental Analysis : Combustion analysis matches experimental C/H/N/S percentages with theoretical values (e.g., deviations <0.4% for purity) .

Q. What biological screening approaches are commonly used to evaluate the pharmacological potential of this compound analogs?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .

- Enzyme Inhibition Studies : Kinase or protease inhibition assays (e.g., ATPase activity measurements) to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to ethanol .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields in Suzuki-Miyaura reactions .

- Temperature Control : Maintaining reflux temperatures (80–100°C) prevents side reactions during thioether formation .

Q. What strategies are effective in resolving contradictions between in vitro biological activity data and computational predictions for thiazole derivatives?

- Methodological Answer :

- Docking Validation : Compare computational docking poses (e.g., binding to kinase active sites) with experimental IC₅₀ values. Adjust force field parameters to account for solvation effects .

- Structure-Activity Relationship (SAR) Analysis : Test derivatives with systematic substituent variations (e.g., fluorophenyl vs. methyl groups) to identify bioactivity trends .

- Meta-Analysis : Cross-reference MIC data with physicochemical properties (e.g., logP, polar surface area) to reconcile discrepancies .

Q. How does the introduction of substituents like fluorophenyl or methyl groups affect the bioactivity profile of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups : Fluorophenyl substituents enhance antimicrobial activity (e.g., MIC = 2 µg/mL against E. coli) by improving membrane permeability .

- Steric Effects : Methyl groups at the 5-position reduce steric hindrance, increasing binding affinity to ATP-binding pockets in kinases .

- Comparative Studies : Derivatives with trifluoromethyl groups show broader antifungal spectra (e.g., IC₅₀ = 0.8 µM for C. neoformans) compared to acetyl-substituted analogs .